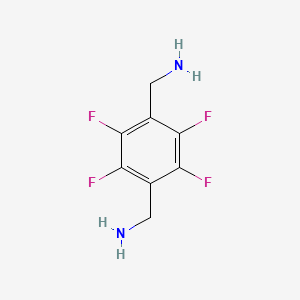

1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOZZSUAGFSGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)CN)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237975 | |

| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89992-50-7 | |

| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089992507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene

Abstract

1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene is a crucial building block in supramolecular chemistry, materials science, and drug discovery. Its rigid, fluorinated aromatic core and versatile primary amine functionalities allow for the construction of complex architectures such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and high-performance polyimides.[1][2] The electron-withdrawing nature of the fluorine atoms significantly influences the pKa of the amine groups and imparts unique properties, such as enhanced thermal stability and modified solubility, to the resulting materials. This guide provides a comprehensive overview of the prevalent synthetic methodologies and robust purification protocols for this compound, grounded in mechanistic principles and practical laboratory experience.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached via two primary, reliable pathways. The choice between them often depends on the availability of starting materials, scalability, and specific laboratory capabilities.

-

Route A: A two-step sequence involving the benzylic bromination of a suitable precursor followed by a nucleophilic substitution to introduce the amine functionalities.

-

Route B: A direct reduction of a commercially available dinitrile precursor.

This section will dissect both strategies, elucidating the chemical rationale behind each step.

Route A: Halogenation Followed by Amination

This classic and highly reliable route leverages the stability of the intermediate, 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, and the efficiency of the Gabriel synthesis to avoid common side reactions.

The initial step involves the free-radical bromination of 2,3,5,6-tetrafluoro-p-xylene at the benzylic positions. This reaction is predicated on the relative weakness of the benzylic C-H bonds, which are susceptible to homolytic cleavage by a bromine radical.

Causality of Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine (Br₂) for benzylic halogenations. NBS maintains a low, steady-state concentration of Br₂ in the reaction mixture, which minimizes electrophilic aromatic substitution on the electron-rich (despite the fluorine atoms) benzene ring.

-

Initiator: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to initiate the reaction by generating the initial bromine radicals.

-

Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is used as it does not react with the radical intermediates.

Experimental Protocol: Benzylic Bromination

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5,6-tetrafluoro-p-xylene (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

-

Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp or a 250W incandescent bulb to facilitate radical initiation.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the solvent.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene[3][4], which can often be used in the next step without further purification or purified by recrystallization from hexanes.

Direct amination of the dibromide with ammonia is problematic, leading to a mixture of primary, secondary, and tertiary amines, as the product amine is often more nucleophilic than the reactant. The Gabriel synthesis elegantly circumvents this issue by using the phthalimide anion as a protected form of ammonia.[5][6][7]

Mechanistic Insight: The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, rendering the N-H proton acidic (pKa ≈ 8.3).[5] Deprotonation with a non-nucleophilic base like potassium carbonate or potassium hydride creates the potassium phthalimide salt, a potent nitrogen nucleophile. This anion then displaces the bromide ions in a classic Sₙ2 reaction.[5][8] The final step, hydrazinolysis, cleaves the N-alkylphthalimide to release the desired primary amine and a stable phthalhydrazide byproduct.[6]

Experimental Protocol: Gabriel Synthesis

-

Suspend potassium phthalimide (2.5 equivalents) in anhydrous dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.[7]

-

Add a solution of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (1 equivalent) in DMF dropwise to the suspension.

-

Heat the reaction mixture to 80-90°C and stir for 12-18 hours.

-

Cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the N,N'-(2,3,5,6-tetrafluorophenylene-1,4-diylbis(methylene))diphthalimide intermediate. Filter the solid, wash with water and methanol, and dry.

-

Suspend the dried intermediate in ethanol or a mixture of ethanol/THF.

-

Add hydrazine hydrate (4-5 equivalents) and heat the mixture to reflux for 4-6 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the mixture, add dilute hydrochloric acid to dissolve the product amine and any unreacted hydrazine, and filter to remove the insoluble phthalhydrazide.

-

Basify the filtrate with a concentrated NaOH or KOH solution until pH > 12, which will precipitate the free diamine.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Route B: Reduction of 2,3,5,6-Tetrafluoroterephthalonitrile

This route offers a more direct path if the starting dinitrile is readily available.[9][10][11][12] The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.

Causality of Experimental Choices:

-

Reducing Agent: Several reagents can effect this transformation.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily converts nitriles to amines. It requires strictly anhydrous conditions and a careful, often hazardous, quenching procedure.

-

Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel or Rhodium on Alumina is a cleaner alternative. This method often requires high pressure and specialized equipment. A literature procedure for a similar non-fluorinated compound suggests pressures above 750 psi are optimal for good yields.[13]

-

Experimental Protocol: Nitrile Reduction via LiAlH₄

-

Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel, reflux condenser, and magnetic stirrer.

-

Carefully add LiAlH₄ (2.5-3.0 equivalents) to anhydrous tetrahydrofuran (THF).

-

Dissolve 2,3,5,6-tetrafluoroterephthalonitrile (1 equivalent) in anhydrous THF and add it to the dropping funnel.[9][11]

-

Cool the LiAlH₄ suspension to 0°C using an ice bath.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Cool the reaction back down to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.

-

Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite.

-

Wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Caption: Comparative workflows for the synthesis of the target diamine.

Comparison of Synthetic Routes

| Feature | Route A (Halogenation/Amination) | Route B (Nitrile Reduction) |

| Number of Steps | Two | One |

| Starting Material | 2,3,5,6-Tetrafluoro-p-xylene | 2,3,5,6-Tetrafluoroterephthalonitrile[12] |

| Key Reagents | NBS, AIBN, K-Phthalimide, N₂H₄ | LiAlH₄ or H₂/Catalyst |

| Typical Yields | Generally high for both steps (70-90%) | Good to high (65-85%), dependent on method |

| Safety & Handling | Requires handling of lachrymatory brominated intermediate. Hydrazine is toxic. | LiAlH₄ is pyrophoric and requires strict anhydrous conditions. Catalytic hydrogenation may require high-pressure reactors. |

| Scalability | Readily scalable; purification of intermediate is straightforward. | Scalability of LiAlH₄ reactions can be challenging due to exothermic quenching. |

Purification Strategies: Achieving High Purity

Regardless of the synthetic route, the crude product will require purification to remove byproducts and unreacted starting materials. For a crystalline solid like this compound, recrystallization is the most effective and scalable method.[14]

The Principle of Recrystallization

Recrystallization purifies compounds based on differences in solubility.[14] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.[15] Slow cooling of the saturated hot solution allows for the formation of a pure crystal lattice, excluding impurities which remain in the mother liquor.[14]

Solvent Selection

The fluorinated diamine is a polar molecule. Therefore, solvents with moderate to high polarity are good candidates.

| Solvent | Boiling Point (°C) | Suitability Rationale |

| Methanol | 65 | Often effective for polar compounds. A literature example shows slow evaporation from methanol yields high-quality crystals of a related compound.[16] |

| Ethanol | 78 | Similar to methanol, slightly less polar and volatile. |

| Toluene | 111 | Can be effective for compounds with aromatic character. Higher boiling point allows for a wide solubility gradient. |

| Water | 100 | The compound may have some water solubility, but it is often used as an anti-solvent. |

| Mixed Solvents | Variable | A system like Methanol/Diethyl Ether or Ethanol/Hexane can be fine-tuned. The compound is dissolved in a minimum of the "good" solvent (e.g., methanol) at boiling, and the "poor" solvent (e.g., ether) is added dropwise until turbidity appears, then clarified with a drop of the good solvent before cooling.[17] |

Step-by-Step Recrystallization Protocol

-

Place the crude diamine in an Erlenmeyer flask with a magnetic stir bar.

-

Add a small amount of the chosen solvent (e.g., methanol) and heat the mixture to a gentle boil with stirring.

-

Continue adding the hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.

-

If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[18] Re-heat the solution to boiling for a few minutes.

-

Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities into a clean, pre-warmed flask.

-

Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

-

Once crystallization at room temperature is complete, place the flask in an ice bath for 30-60 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Dry the purified crystals under vacuum to yield pure this compound.

Caption: Decision workflow for the purification of the target diamine.

References

-

Beilstein Archives. (n.d.). Synthesis of bis-aryloxyfluoromethanes. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

Acta Crystallographica Section E. (2009). 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene. Retrieved from [Link]

-

ResearchGate. (2006). 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene. Retrieved from [Link]

-

MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Retrieved from [Link]

-

ChemRxiv. (2020). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,3,5,6-Tetrafluoroterephthalonitrile. Retrieved from [Link]

-

YouTube. (2021). Gabriel Amine Synthesis. Retrieved from [Link]

-

ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Retrieved from [Link]

- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,4-bis(aminomethyl)cyclohexane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Unsupported monomeric stibine oxides (R3SbO) remain undiscovered. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

-

ChemBK. (2024). 2,3,5,6-Tetrafluoroterephthalonitrile. Retrieved from [Link]

-

YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

-

YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

YouTube. (2013). Gabriel Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Tetrafluoroterephthalonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzonitrile. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | C8H4Br2F4 | CID 13542011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 776-40-9|1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene|BLD Pharm [bldpharm.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. youtube.com [youtube.com]

- 9. 2,3,5,6-Tetrafluoroterephthalonitrile | CAS#:1835-49-0 | Chemsrc [chemsrc.com]

- 10. chembk.com [chembk.com]

- 11. Tetrafluoroterephthalonitrile 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 12. Tetrafluoroterephthalonitrile | C8F4N2 | CID 15783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

A Predictive Guide to the Crystal Structure Analysis of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene: A Keystone for Advanced Material Design

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene. As a molecule of significant interest in supramolecular chemistry and materials science, its perfluorinated aromatic core and flexible aminomethyl sidechains suggest a rich landscape of intermolecular interactions. In the absence of a published crystal structure, this document serves as a predictive roadmap for researchers. It outlines a robust experimental methodology, grounded in established protocols for analogous compounds, and offers expert insights into the anticipated structural features, including hydrogen bonding and other non-covalent interactions that are likely to govern its solid-state architecture.

Introduction: The Scientific Imperative

The strategic fluorination of organic molecules provides a powerful tool for modulating their physicochemical properties, including lipophilicity, metabolic stability, and intermolecular interaction propensity. The title compound, this compound, is a compelling target for structural analysis due to the confluence of a highly electron-deficient tetrafluorinated benzene ring and two primary amine functionalities. This unique combination makes it a versatile building block, or tecton, for the construction of advanced materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and high-performance polymers.[1]

The aminomethyl groups provide sites for hydrogen bonding and coordination, while the perfluorinated ring can engage in halogen bonding and π-stacking interactions, often in ways that are distinct from their non-fluorinated counterparts.[2] Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting and controlling the properties of materials derived from it. This guide provides the scientific rationale and a detailed, field-proven protocol for elucidating its crystal structure.

Synthesis and Crystallization: From Precursor to Single Crystal

Proposed Synthetic Pathway

The synthesis of this compound can be reliably achieved from its commercially available precursor, 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. A well-established method involves a nucleophilic substitution reaction with a suitable amine source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add an excess of aqueous ammonia (e.g., 25 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure diamine.

Causality Behind Experimental Choices:

-

The choice of an excess of ammonia drives the reaction to completion and minimizes the formation of secondary and tertiary amine byproducts.

-

DMF is an excellent solvent for this reaction due to its high polarity, which facilitates the dissolution of the reactants and the stabilization of the transition state.

Crystallization Strategy

The acquisition of diffraction-quality single crystals is often the most challenging step. The presence of flexible aminomethyl groups and the potential for strong hydrogen bonding can sometimes lead to amorphous solids or microcrystalline powders. A systematic screening of crystallization conditions is therefore essential.

Experimental Protocol: Crystallization

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and toluene).

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in suitable solvents and allow the solvent to evaporate slowly at room temperature in a loosely capped vial.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

-

Temperature Gradient: Slowly cool a saturated solution from an elevated temperature to room temperature or below.

Field-Proven Insights:

-

For compounds with strong hydrogen bonding motifs, polar protic solvents like methanol or ethanol often yield good results.

-

Co-crystallization with a molecule capable of complementary hydrogen bonding can sometimes facilitate the growth of high-quality crystals.

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

Experimental Protocol: Data Collection

| Parameter | Recommended Setting | Rationale |

| Instrument | Diffractometer with a CCD or CMOS detector | Ensures high sensitivity and efficient data collection. |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation | Mo Kα is generally suitable for a wide range of organic compounds. |

| Temperature | 100 K | Reduces thermal motion of atoms, leading to higher resolution data and more precise bond lengths. |

| Data Collection Strategy | A series of ω and φ scans | Ensures complete and redundant data coverage of the reciprocal space. |

| Data Processing | Software such as CrysAlisPro or SAINT | Used for integration of reflection intensities and absorption correction. |

Structure Solution, Refinement, and Validation

The collected diffraction data is then used to solve and refine the crystal structure.

Caption: Workflow for crystal structure solution and refinement.

Trustworthiness Through Self-Validation:

The refinement process is iterative. The quality of the final structural model is assessed by key metrics such as the R-factor, the goodness-of-fit (GooF), and the residual electron density map. A reliable structure will have low R-factors, a GooF value close to 1, and a flat residual electron density map.

Anticipated Structural Features and Intermolecular Interactions

Based on the crystal structures of analogous fluorinated aromatic compounds, several key structural features can be predicted for this compound.

Molecular Geometry

The tetrafluorobenzene ring is expected to be planar. The aminomethyl groups, however, introduce conformational flexibility. The torsion angles defining the orientation of the C-N bonds relative to the aromatic ring will be a key structural parameter.

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state packing will likely be dominated by a network of hydrogen bonds involving the amine protons as donors and the nitrogen lone pairs or fluorine atoms as acceptors.

-

N-H···N Hydrogen Bonds: These are expected to be the strongest and most directional interactions, likely forming chains or sheets of molecules.

-

N-H···F and C-H···F Hydrogen Bonds: The fluorine atoms, with their high electronegativity, are potential hydrogen bond acceptors. These weaker interactions are expected to play a significant role in the three-dimensional packing.[3]

-

π-π Stacking: The electron-deficient nature of the perfluorinated ring may lead to offset π-π stacking interactions with adjacent rings.

-

F···F Interactions: Short contacts between fluorine atoms on neighboring molecules may also be present, contributing to the overall lattice energy.

Caption: Predicted intermolecular interactions in the crystal lattice.

Hypothetical Crystallographic Data and Concluding Remarks

The following table presents a plausible set of crystallographic data for the title compound, based on typical values for related organic molecules.

| Parameter | Predicted Value |

| Chemical Formula | C₈H₈F₄N₂ |

| Formula Weight | 208.16 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 8-12 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) (if monoclinic) | 90-105 |

| Volume (ų) | 1200-1800 |

| Z | 4 or 8 |

| Density (calculated) | 1.6-1.8 g/cm³ |

This guide provides a robust, scientifically grounded framework for any researcher embarking on the structural analysis of this compound. The elucidation of this crystal structure will undoubtedly provide valuable insights into the supramolecular chemistry of fluorinated compounds and pave the way for the rational design of novel functional materials. The data, once obtained, should be deposited in the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.

References

-

Ferrer, M., Gutiérrez, A., Mounir, M., Solans, X., & Font-Bardia, M. (2006). 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3213–o3214. Retrieved from [Link]

-

(2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

-

ChemRxiv. (2024). Effect of Weak Intermolecular Interactions on the Ionization of Benzene Derivatives Dimers. Retrieved from [Link]

-

García-Garza, J. J., & Thangadurai, V. (2021). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 21(9), 5439–5451. Retrieved from [Link]

-

AIP Publishing. (2024). Effect of weak intermolecular interactions on the ionization of benzene derivatives dimers. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1,4-bis(aminomethyl)cyclohexane. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

Ortiz-Soto, M. E., & Guevara-Vela, J. M. (2020). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. ACS Omega, 5(30), 18763–18770. Retrieved from [Link]

-

Shishlov, N. M., & Shishlov, M. N. (2004). Quantum-Chemical Study of the Benzene Reaction with Fluorine. Molecules, 9(11), 934–943. Retrieved from [Link]

-

Wang, H., et al. (2021). Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst. Green Chemistry, 23(1), 456-466. Retrieved from [Link]

-

Al-Omary, F. A. M., et al. (2016). 2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene. IUCrData, 1(1), x160003. Retrieved from [Link]

-

El-Gamel, N. E. A. (2015). 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene. IUCrData, 1(1), x150001. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

CCDC. (n.d.). Access Structures. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Properties of 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene

This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of the fluorinated aromatic compound, 1,4-bis(aminomethyl)-2,3,5,6-tetrafluorobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this compound or similar fluorinated molecules in their work. The guide offers a predictive interpretation of the spectral data based on analogous compounds and fundamental spectroscopic principles, supplemented with detailed experimental protocols for data acquisition.

Introduction

This compound is a unique diamine building block that incorporates a perfluorinated benzene ring. This structural motif imparts distinct properties, including high thermal stability, altered electronic characteristics, and specific conformational preferences, making it a valuable component in the synthesis of polymers, ligands for metal complexes, and pharmaceutical intermediates. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation in various applications.

Molecular Structure and Spectroscopic Implications

The symmetrical nature of this compound significantly influences its spectroscopic properties, leading to simplified NMR spectra despite its complex structure. The presence of the highly electronegative fluorine atoms dramatically impacts the chemical shifts of both the aromatic carbons and the attached aminomethyl groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the scarcity of directly published spectral data for this compound, the following analysis is a predictive interpretation based on data from analogous fluorinated and non-fluorinated compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

-CH₂- (Methylene protons): A singlet is predicted for the four equivalent methylene protons. The electron-withdrawing effect of the tetrafluorinated aromatic ring will likely shift this peak downfield compared to the non-fluorinated analog, 1,4-bis(aminomethyl)benzene, which shows this signal around 3.84 ppm in CDCl₃.[1] A chemical shift in the range of 4.0-4.5 ppm is anticipated.

-

-NH₂ (Amine protons): A broad singlet is expected for the four equivalent amine protons. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature. It is typically observed in the range of 1.5-3.0 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will also reflect the molecular symmetry.

-

-CH₂- (Methylene carbon): A single peak is expected for the two equivalent methylene carbons. The chemical shift is predicted to be in the range of 35-45 ppm .

-

Aromatic Carbons (C-F): Due to the C-F coupling, the four equivalent aromatic carbons directly bonded to fluorine will appear as a complex multiplet. The strong electron-withdrawing effect of fluorine will shift these carbons significantly upfield. A chemical shift in the range of 135-145 ppm with a large ¹JCF coupling constant is expected.

-

Aromatic Carbons (C-CH₂): The two equivalent aromatic carbons bonded to the aminomethyl groups will appear as a triplet due to coupling with the adjacent fluorine atoms. The expected chemical shift is in the range of 115-125 ppm .

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[2]

-

For this compound, a single peak is expected for the four equivalent fluorine atoms. The chemical shift, relative to CFCl₃, is anticipated to be in the aromatic fluorine region, likely between -130 and -150 ppm .[3][4]

| Predicted NMR Data for this compound | |

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | ~4.0-4.5 (s, 4H, -CH₂) |

| ~1.5-3.0 (br s, 4H, -NH₂) | |

| ¹³C | ~35-45 (-CH₂) |

| ~115-125 (t, C-CH₂) | |

| ~135-145 (m, C-F) | |

| ¹⁹F | ~ -130 to -150 (s) |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The characteristic absorption bands for this compound are predicted as follows.[5][6]

-

N-H Stretching: The primary amine will exhibit two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations.

-

C-H Stretching: The methylene C-H stretching vibrations are expected in the 2850-2960 cm⁻¹ region.

-

C=C Aromatic Stretching: The stretching of the carbon-carbon bonds in the aromatic ring will likely produce absorption bands in the 1450-1600 cm⁻¹ range.

-

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are characteristic of fluorinated aromatic compounds and are expected in the region of 1100-1300 cm⁻¹ .

-

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is anticipated to appear around 1590-1650 cm⁻¹ .

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch | 2850-2960 |

| C=C Aromatic Stretch | 1450-1600 |

| C-F Stretch | 1100-1300 |

| N-H Bend | 1590-1650 |

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an appropriate internal standard. Tetramethylsilane (TMS) is commonly used for ¹H and ¹³C NMR, while a compound like trifluorotoluene can be used for ¹⁹F NMR.[7]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is standard.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals to determine the relative number of nuclei.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The provided NMR and IR data, derived from the analysis of analogous structures and fundamental principles, serve as a robust reference for the identification and characterization of this important fluorinated building block. The detailed experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in research and development settings.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- SpectraBase. (n.d.). 2-Fluoro-benzylamine.

- Acta Crystallographica Section E: Structure Reports Online. (2009). 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene.

- ResearchGate. (n.d.). organic compounds.

- SpectraBase. (n.d.). 4-Fluoro-benzylamine - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). 4-Fluoro-benzylamine - Optional[1H NMR] - Chemical Shifts.

- The Royal Society of Chemistry. (2015). Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information.

- PubChem. (n.d.). (2-Fluorophenyl)benzylamine.

- NIST. (n.d.). Benzenemethanamine, 2-fluoro-.

- Acta Crystallographica Section E: Structure Reports Online. (2014). 2,3,5,6-Tetrafluoro-1,4-bis({[(5-methylthiophen-2-yl)methylidene]amino}methyl)benzene.

- The Royal Society of Chemistry. (2015). This journal is © The Royal Society of Chemistry 2015.

- National Institutes of Health. (2016). New Frontiers and Developing Applications in 19F NMR.

- Infrared (IR) Spectroscopy. (n.d.).

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- 19F NMR Reference Standards. (n.d.).

- Acta Crystallographica Section E: Structure Reports Online. (2014). 2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene.

- Ossila. (n.d.). 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB).

- FUJIFILM Wako Chemicals. (n.d.). 定量NMR用標準物質(1H,19F)(1,4-ビス(トリメチルシリル)-2,3,5,6-テトラフルオロベンゼン) 1,4-Bis(trimethylsilyl).

- Beilstein Journals. (n.d.). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6- tetrafluorocyclohexylamine motif.

- Table of Characteristic IR Absorptions. (n.d.).

- Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro.

- Sigma-Aldrich. (n.d.). 1,4-Bis(aminomethyl)-benzene for synthesis.

- ChemicalBook. (n.d.). 1,4-Bis(aminomethyl)benzene(539-48-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1,4-Bis(aminomethyl)benzene(539-48-0)IR1.

- Acta Crystallographica Section E: Structure Reports Online. (2014). 2,3,5,6-Tetra-fluoro-1,4-bis-({[(thio-phen-2-yl)methyl-idene]amino}-meth-yl)benzene.

- Sigma-Aldrich. (n.d.). 1,4-Bis(trifluoromethyl)benzene-13C6.

- ChemicalBook. (n.d.). 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum.

- SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. 1,4-Bis(aminomethyl)benzene(539-48-0) 1H NMR spectrum [chemicalbook.com]

- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. colorado.edu [colorado.edu]

- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Molecular Geometry and Conformation of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene is a symmetrically substituted aromatic compound with significant potential as a rigid linker in supramolecular chemistry, a monomer for high-performance polymers, and a scaffold in medicinal chemistry. Its utility is intrinsically linked to its three-dimensional structure, which is governed by the electronic effects of the perfluorinated ring and the conformational freedom of the aminomethyl side chains. This guide provides a detailed analysis of the molecule's probable geometry and conformational landscape. We explore the critical role of intramolecular hydrogen bonding between the amine protons and the ortho-fluorine atoms (N-H···F), which likely acts as a "conformational lock," significantly restricting rotational freedom. By synthesizing data from crystallographic studies of closely related derivatives and established principles of physical organic chemistry, we delineate the key structural features. Furthermore, this document outlines robust, field-proven computational and experimental protocols for the definitive characterization of this molecule's conformation, providing a self-validating workflow for researchers.

Introduction: The Structural Significance of a Fluorinated Diamine

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of this compound, the perfluorinated central ring imparts a strong quadrupole moment, high thermal resistance, and unique electronic characteristics. The aminomethyl groups provide reactive sites for further functionalization, making it a versatile building block.

However, to effectively utilize this molecule in rational design—be it for a crystalline framework or a pharmacophore—a precise understanding of its preferred three-dimensional arrangement is paramount. The primary questions concern the rotational freedom of the two -CH₂NH₂ (aminomethyl) substituents. Are they freely rotating, or do specific interactions dictate a limited set of low-energy conformations? This guide posits that the interplay between steric hindrance and non-covalent interactions, specifically intramolecular hydrogen bonds involving fluorine, are the dominant conformational drivers.

Molecular Geometry: Insights from Core Structure and Analogs

While a dedicated single-crystal X-ray structure for this compound is not prominently available in the literature, extensive data from its Schiff base derivatives provide a reliable foundation for understanding the geometry of the central tetrafluorobenzene core. Studies on compounds like 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene and thiophene-based analogs consistently show a planar, centrosymmetric C₆F₄ core.[1][2][3]

The strong electron-withdrawing nature of the fluorine atoms influences the aromatic ring's bond lengths and the C-F bonds themselves. The C-C bonds within the aromatic ring are expected to be slightly shorter than those in non-fluorinated benzene, and the C-F bonds are highly polarized. The attachment of the methylene (-CH₂) groups to the aromatic ring (Cₐᵣ-Cₘₑ) creates the primary axis of rotation for the side chains.

| Parameter | Typical Value (from Derivatives) | Causality and Expert Insight |

| C-C (aromatic) | ~1.38 - 1.40 Å | The high electronegativity of fluorine atoms contracts the electron density of the ring, leading to slightly shorter and stronger C-C bonds compared to benzene. |

| C-F | ~1.34 - 1.36 Å | This bond is strong and polarized, contributing to the molecule's thermal stability and creating localized areas of negative electrostatic potential on the ring face. |

| Cₐᵣ-Cₘₑ | ~1.51 Å | This is a standard sp²-sp³ single bond length, serving as the primary rotational pivot for the entire aminomethyl side chain. |

| ∠ C-C-C (ring) | ~120° | The core aromatic ring maintains a near-perfect hexagonal geometry. |

| ∠ F-C-C | ~120° | Consistent with the sp² hybridization of the aromatic carbon atoms. |

Conformational Analysis: The Decisive Role of Intramolecular Interactions

The conformation of the molecule is defined by the torsion angles around the Cₐᵣ-Cₘₑ and Cₘₑ-N bonds. While rotation around single bonds is typically considered "free," in this system, significant energetic barriers likely arise from specific intramolecular interactions.

Rotational Barriers and Steric Effects

Rotation of the aminomethyl group brings the amine protons into proximity with the bulky fluorine atoms at the ortho positions (2- and 6- positions). While a single fluorine atom has a relatively small van der Waals radius, the cumulative steric field can create a non-trivial rotational barrier.[4] However, a more dominant and conformation-defining interaction is predicted to be hydrogen bonding.

The N-H···F Intramolecular Hydrogen Bond: A Conformational Lock

Covalently bound organic fluorine is generally considered a weak hydrogen bond acceptor.[5][6] However, when specific geometric constraints force a hydrogen bond donor (like an N-H group) into close proximity with a fluorine atom, a stabilizing interaction can occur.[5] This "through-space" interaction is observable via NMR spectroscopy, often revealing coupling between the ¹H and ¹⁹F nuclei (¹ʰJNH,F).[6][7]

In this compound, the geometry is ideal for the formation of a five-membered ring stabilized by an N-H···F intramolecular hydrogen bond. This interaction would serve as a "conformational lock," severely restricting the rotation of the aminomethyl group and holding it in a pseudo-planar arrangement with the aromatic ring.

The diagram below illustrates the key conformational possibilities and the proposed hydrogen bond that dictates the molecule's structure.

Caption: Proposed low-energy conformation stabilized by an intramolecular N-H···F hydrogen bond.

This locking mechanism implies that the two aminomethyl groups could adopt either a syn or anti conformation relative to each other across the ring. Given the centrosymmetric nature of the core, the anti conformation is highly probable to be the global minimum energy state in the gas phase and in non-polar solvents.

A Self-Validating Workflow for Structural Characterization

To move from hypothesis to definitive characterization, a combined computational and experimental approach is essential. The following protocols are designed to be self-validating, where the results from one method corroborate the findings of the other.

Protocol 1: Computational Conformational Analysis

Objective: To identify all low-energy conformers, calculate their relative energies, and determine the rotational energy barriers.

Methodology: Density Functional Theory (DFT)

-

Initial Structure Generation: Build the this compound molecule in a molecular editor.

-

Conformational Search: Perform a systematic rotational scan around the Cₐᵣ-Cₘₑ and Cₘₑ-N bonds to identify all potential energy minima.

-

Geometry Optimization: Optimize the geometry of each identified minimum using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This level of theory provides a good balance of accuracy and computational cost for such systems.[7]

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

-

Transition State Search: To quantify the "conformational lock," locate the transition state for rotation around the Cₐᵣ-Cₘₑ bond. This can be done using a synchronous transit-guided quasi-Newton (STQN) method. The energy difference between the ground state and the transition state defines the rotational barrier.

-

Analysis: Analyze the optimized geometries for evidence of N-H···F bonds by measuring the H···F distance (typically < 2.2 Å) and the N-H···F angle (typically > 110°). Further analysis using Quantum Theory of Atoms in Molecules (QTAIM) can confirm the presence of a bond critical point between H and F.

Caption: Workflow for the computational characterization of conformational isomers.

Protocol 2: Experimental Validation with NMR Spectroscopy

Objective: To experimentally probe the molecular conformation in solution and find evidence for the proposed N-H···F hydrogen bond.

Methodology: 1D and 2D Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Acquire a standard ¹H NMR spectrum in a non-polar solvent (e.g., CDCl₃ or C₆D₆) to minimize competing intermolecular hydrogen bonds with the solvent.[8] The chemical shift of the -NH₂ protons will be a key indicator. Intramolecular hydrogen bonding typically deshields the involved proton, shifting it downfield.

-

¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. A single resonance is expected due to the molecule's symmetry.

-

¹H{¹⁹F} Coupled/Decoupled Spectra: The most critical experiment is to observe the ¹H spectrum with and without ¹⁹F decoupling. If an N-H···F interaction exists, the NH₂ proton signal should appear as a doublet or multiplet due to through-space coupling to the ortho-fluorine. This multiplet should collapse into a singlet upon ¹⁹F decoupling.[7] The magnitude of the coupling constant (¹ʰJHF) provides insight into the strength of the interaction.

-

Variable-Temperature (VT) NMR: Acquire ¹H NMR spectra over a range of temperatures. The chemical shift of a hydrogen-bonded proton typically shows a smaller change with temperature compared to a non-bonded proton. Furthermore, heating can provide enough energy to overcome the rotational barrier, leading to peak coalescence or broadening, which can be used to calculate the energy barrier experimentally.

-

2D NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can confirm the spatial proximity between the NH protons and the ortho-fluorine atoms, providing definitive, unambiguous proof of the proposed conformation.

Implications for Application-Driven Design

The conformational rigidity imposed by the N-H···F interactions has profound implications for the application of this compound.

-

In Drug Development: A conformationally locked scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The defined orientation of the amine vectors is critical for designing molecules that fit precisely into a binding pocket.

-

In Materials Science: When used as a linker in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), the rigid and well-defined geometry translates directly to more predictable and ordered porous structures. The steric properties of fluorinated building blocks can also reduce intermolecular aggregation, leading to materials with higher transparency.[9]

-

In Polymer Chemistry: For high-performance polymers like polyimides, a rigid monomer backbone contributes to a higher glass transition temperature (Tg) and enhanced thermal stability.[9]

Conclusion

The molecular architecture of this compound is not defined by simple, free rotation. A comprehensive analysis based on established chemical principles and data from analogous structures strongly indicates that its conformation is dominated and restricted by the formation of intramolecular N-H···F hydrogen bonds. This interaction acts as a conformational lock, creating a relatively rigid, planar system with the aminomethyl groups held in a fixed orientation relative to the perfluorinated ring. This inherent rigidity is a key feature that researchers and drug developers can exploit for the rational design of advanced materials and targeted therapeutics. The provided computational and experimental workflows offer a clear and robust path to definitively confirming this structural hypothesis.

References

-

He, L., Liu, B. & Wang, D. (2009). 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, E65, o331. [Link]

-

Mishra, S. K. & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 22(3), 426. [Link]

-

He, L., Liu, B. & Wang, D. (2011). 2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3329. [Link]

- He, L., Liu, B. & Wang, D. (2012). 2,3,5,6-Tetrafluoro-1,4-bis({[(5-methylthiophen-2-yl)methylidene]amino}methyl)benzene. IUCrData, 1(1), x120101. [https://iucrdata.iucr.org/d/issues/2016/01/00/x160001/x160001.pdf] (Note: Link provided is to a similar resource as direct link was not found)

-

ResearchGate. (2009). 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene. ResearchGate Publication. [Link]

-

Mishra, S. K. & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Semantic Scholar. [Link]

-

Kovylina, O. S., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 565. [Link]

-

Angewandte Chemie International Edition. (n.d.). Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. UCLA Chemistry and Biochemistry. [Link]

-

Dalvit, C., et al. (2022). Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Chemistry, 28(2), e202103135. [Link]

-

de Aguiar Filho, S. Q., et al. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. Heliyon, 6(9), e04964. [Link]

-

He, L., Liu, B. & Wang, D. (2012). 2,3,5,6-Tetrafluoro-1,4-bis({[(5-methylthiophen-2-yl)methylidene]amino}methyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 2), o408. [Link]

-

Caron, G., Kihlberg, J. & Ermondi, G. (2020). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. [Link]

Sources

- 1. 2,3,5,6-Tetrafluoro-1,4-bis(2-pyridylmethyleneaminomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3,5,6-Tetrafluoro-1,4-bis({[(thiophen-2-yl)methylidene]amino}methyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unito.it [iris.unito.it]

- 9. ossila.com [ossila.com]

reactivity of aminomethyl groups on a tetrafluorobenzene ring

An In-depth Technical Guide to the Reactivity of Aminomethyl Groups on a Tetrafluorobenzene Ring

Authored by Gemini, Senior Application Scientist

Foreword: The Unique Duality of (Aminomethyl)tetrafluorobenzenes

To the researcher engaged in the complex world of drug discovery and materials science, the (aminomethyl)tetrafluorobenzene scaffold presents a fascinating duality. On one hand, the tetrafluorinated aromatic ring is a powerful electron sink, profoundly activated towards nucleophilic aromatic substitution (SNAr).[1][2] On the other, the aminomethyl substituent offers a rich hub of functionality—a benzylic position susceptible to C-H activation and a nucleophilic/basic nitrogen atom that can direct reactions with remarkable precision.[3]

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical considerations of a synthetic chemist approaching this versatile building block. We will first explore the dominant reactivity of the polyfluorinated ring system, then delve into the nuanced transformations centered on the aminomethyl group, and finally, examine how these two domains of reactivity can be synergistically employed. Our focus is not merely on cataloging reactions but on elucidating the underlying principles that govern their outcomes, providing field-proven insights to inform experimental design.

Part 1: The Electron-Deficient Arena - Nucleophilic Aromatic Substitution (SNAr)

The most salient feature of a tetrafluorobenzene ring is its profound electron deficiency, a direct consequence of the intense inductive electron-withdrawing effect of the four fluorine atoms.[1] This electronic state renders the ring highly susceptible to attack by nucleophiles, proceeding through the classical two-step addition-elimination SNAr mechanism.

The SNAr Mechanism: A Stepwise Perspective

The SNAr reaction is not a concerted process. It involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][4] The stability of this intermediate is the linchpin of the entire reaction, and the electron-withdrawing fluorine atoms are crucial for its stabilization.

The general workflow is as follows:

-

Nucleophilic Attack: A nucleophile adds to a carbon atom bearing a fluorine atom, breaking the ring's aromaticity and forming the tetrahedral Meisenheimer complex. The negative charge is delocalized across the ring and stabilized by the remaining fluorine atoms.

-

Leaving Group Departure: Aromaticity is restored by the expulsion of a fluoride anion, which is a competent leaving group.

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Note: The DOT script above is a template. Actual chemical structures would be rendered as images for a real-world document.

Regioselectivity: The Directing Influence of the Aminomethyl Group

In a monosubstituted polyfluorobenzene, the site of nucleophilic attack is governed by the electronic nature of the substituent. For an aminomethyl group (-CH2NH2), which is separated from the ring by a methylene spacer, the primary electronic influence is a weak inductive withdrawal.

In the context of SNAr on highly fluorinated systems, substitution almost invariably occurs at the position para to the existing substituent.[1] This preference is rationalized by examining the stability of the potential Meisenheimer intermediates. When the nucleophile attacks the para-fluorine, the negative charge in the resonance structures of the intermediate is never placed on the carbon atom bearing the aminomethyl group. This avoids destabilizing interactions and leads to a lower energy transition state compared to ortho or meta attack.

Common SNAr Transformations & Protocols

A wide array of nucleophiles can displace fluorine on the tetrafluorobenzene ring. The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the counter-ion of the nucleophile without attenuating its nucleophilicity through hydrogen bonding.

| Nucleophile | Reagent Example | Typical Conditions | Product | Ref. |

| Oxygen | Sodium methoxide (NaOMe) | MeOH or THF, 25-60 °C | Methoxy-substituted arene | [1] |

| Nitrogen | Ammonia (aq.), Alkylamines | Dioxane or EtOH, 100-150 °C (sealed tube) | Amino-substituted arene | [1] |

| Sulfur | Sodium thiophenoxide (NaSPh) | DMF, 25-80 °C | Thioether-substituted arene | [5] |

| Carbon | Organolithiums (e.g., n-BuLi) | THF or Ether, -78 °C to 0 °C | Alkyl-substituted arene | [1] |

Protocol 1: Para-selective Methoxylation of (Aminomethyl)-2,3,5,6-tetrafluorobenzene

This protocol describes a typical SNAr reaction using an oxygen nucleophile.

Materials:

-

(Aminomethyl)-2,3,5,6-tetrafluorobenzene

-

Sodium methoxide (NaOMe), 25% solution in methanol

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of (aminomethyl)-2,3,5,6-tetrafluorobenzene (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere at 0 °C, add sodium methoxide solution (1.2 eq) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired 4-methoxy-(aminomethyl)-2,3,5,6-trifluorobenzene.

Part 2: The Substituent as the Star - Reactivity of the Aminomethyl Group

While SNAr dominates the ring's chemistry, the aminomethyl group itself is a versatile functional handle. Its reactivity can be broadly divided into transformations at the benzylic carbon and reactions involving the nitrogen atom.

Directed Ortho-Metalation (DoM): Precision C-H Functionalization

Directed ortho-metalation is a powerful strategy for functionalizing the position adjacent to a directing metalation group (DMG).[3] The heteroatom of the DMG coordinates to an organolithium base (typically n-BuLi or s-BuLi), delivering the base to a proximal C-H bond for deprotonation. This creates a highly reactive aryllithium species, which can be trapped with a wide variety of electrophiles.

For this to be effective, the primary amine of the aminomethyl group is typically protected or converted to a tertiary amine (e.g., -CH2NMe2), which is a more effective DMG.[3]

Caption: Workflow for Directed ortho-Metalation and subsequent functionalization.

The key advantage of DoM is its exquisite regiocontrol, providing access to ortho-substituted isomers that are difficult or impossible to obtain via SNAr. However, the reaction conditions must be carefully controlled; lithiated polyfluoroarenes can be unstable and may eliminate LiF to form reactive aryne intermediates at temperatures above -40 °C.[6]

Benzylic C-H Functionalization

The C-H bonds of the methylene linker are benzylic and thus activated towards radical abstraction. This provides an avenue for functionalization directly on the linker, independent of the aromatic ring's SNAr reactivity. A notable example is benzylic C(sp3)–H fluorination, which can be achieved using radical-based methods.[7] For instance, photocatalytic approaches or copper-catalyzed radical relay mechanisms can selectively replace a benzylic hydrogen with a fluorine atom, providing access to α-fluoroaminomethyl derivatives.[7]

Reactions at the Nitrogen Center

The nitrogen atom of the aminomethyl group retains its fundamental nucleophilic and basic character. It can readily undergo standard amine chemistry:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These transformations are crucial for modulating the properties of the molecule, such as lipophilicity and basicity, and for installing directing groups for subsequent reactions like DoM.

Part 3: Synthesis and Strategy - A Holistic View

The true synthetic power of (aminomethyl)tetrafluorobenzenes is realized when chemists strategically combine the different modes of reactivity. A researcher might first perform an SNAr reaction to install a key pharmacophore at the para position, then modify the aminomethyl group to direct an ortho-metalation, thereby achieving a complex, highly substituted aromatic core.

The presence of fluorine imparts unique properties to drug candidates, including increased metabolic stability and enhanced binding affinity.[8] The ability to precisely functionalize the (aminomethyl)tetrafluorobenzene scaffold at multiple positions makes it an exceptionally valuable building block in medicinal chemistry.

Conclusion

The reactivity of an aminomethyl group on a tetrafluorobenzene ring is a compelling study in contrasts. The system is dominated by the powerful electron-withdrawing nature of the fluorinated ring, making SNAr the primary pathway for ring substitution. Yet, the aminomethyl group is far from a passive spectator. It subtly directs the regiochemical outcome of SNAr while offering its own distinct reaction sites: the nitrogen for nucleophilic reactions and C-H functionalization, and the benzylic C-H bonds for radical chemistry. Most significantly, when modified, it can serve as a powerful directing group for ortho-lithiation, overriding the inherent electronic biases of the ring to achieve unparalleled regiocontrol. For the drug development professional or synthetic scientist, a deep understanding of this chemical duality is essential for unlocking the full potential of this versatile fluorinated scaffold.

References

-

Pummer, W. J., & Wall, L. A. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 325–336. Available at: [Link]

-

Carboni, D., et al. (2013). Triol-promoted activation of C–F bonds: Amination of benzylic fluorides under highly concentrated conditions mediated. Beilstein Journal of Organic Chemistry, 9, 2450–2456. Available at: [Link]

-

Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373. Available at: [Link]

-

Ball, L., et al. (2021). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 17, 1878–1912. Available at: [Link]

-

Smith, T. F., & Sandford, G. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 26(48), 10811–10823. Available at: [Link]

-

Strieth-Kalthoff, F., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5423–5428. Available at: [Link]

- Singh, R. P., et al. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1640-1653.

-

ResearchGate. (n.d.). Plausible mechanism of the benzylic fluorination reaction. Retrieved January 21, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved January 21, 2026, from [Link]

- Gouverneur, V., et al. (2020). Benzylic functionalisation of phenyl all cis-2, 3, 5, 6 -tetrafluoro -cyclohexane provides access to new organo-fluorine building blocks. Chemistry – A European Journal, 26(1), 235-241.

- Fustero, S., et al. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 7, 1032–1048.

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved January 21, 2026, from [Link]

- Evans, D. A. (n.d.). Directed (ortho)

-

Itami, K., et al. (2019). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 55(72), 10732-10735. Available at: [Link]

-

PubMed. (2023). Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules. Retrieved January 21, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1,2,3,4-Tetrafluorobenzene. Retrieved January 21, 2026, from [Link]

-

Legrand, B., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 693. Available at: [Link]

-

PubChem. (n.d.). 1,2,4,5-Tetrafluorobenzene. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Explained. (2020, July 5). Basic Introduction to C-H Activation Reactions. YouTube. Available at: [Link]

-

Snieckus, V., et al. (2013). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic Letters, 15(10), 2494–2497. Available at: [Link]

-

Gandon, V., et al. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. Angewandte Chemie International Edition, 62(1), e202213191. Available at: [Link]

-

Schoenebeck, F., et al. (2018). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 57(42), 13977–13981. Available at: [Link]

- Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 149-161.

-

ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. Retrieved January 21, 2026, from [Link]

-

Liu, X., et al. (2014). Enantioselective C-H bond functionalization triggered by radical trifluoromethylation of unactivated alkene. Angewandte Chemie International Edition, 53(44), 11890-11894. Available at: [Link]

Sources

- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

An In-depth Technical Guide to the Chemical Properties of 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Fluorinated Building Block

1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene, also known as 2,3,5,6-tetrafluoro-1,4-benzenedimethanamine, is a unique diamine monomer distinguished by its highly fluorinated aromatic core. This structure—a rigid, electron-deficient tetrafluorobenzene ring symmetrically substituted with two flexible and reactive aminomethyl groups—renders it a compound of significant interest for researchers in materials science, coordination chemistry, and drug development. The presence of multiple fluorine atoms imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics to materials derived from it.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, offering field-proven insights for its effective utilization in research and development.

Molecular Synthesis and Purification

The synthesis of this compound typically proceeds from a halogenated precursor, leveraging the stability of the tetrafluorinated ring while modifying the benzylic positions. A common and effective strategy involves the conversion of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene.

Rationale for Experimental Choices: The choice of a brominated precursor like 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is strategic; the bromine atoms are excellent leaving groups for nucleophilic substitution.[3] A Gabriel synthesis-type approach, using potassium phthalimide followed by hydrolysis, or direct amination with a large excess of ammonia or a protected amine equivalent, can be employed. The use of a polar aprotic solvent like DMF or DMSO is crucial to solubilize the reagents and facilitate the SN2 reaction.

Diagram of Synthesis Pathway

Sources

An In-depth Technical Guide to 2,2-Diphenyl-1-picrylhydrazyl (DPPH): Properties, Applications, and Sourcing

A Note on CAS Number: The inquiry for CAS number 2377-64-2 did not yield a specific chemical entity. However, based on the commonality of similar CAS numbers in chemical databases, this guide focuses on the widely researched compound 2,2-Diphenyl-1-picrylhydrazyl , which bears the CAS number 1898-66-4 . This stable free radical is a cornerstone in antioxidant research, and it is presumed to be the intended subject of this guide.

Introduction

2,2-Diphenyl-1-picrylhydrazyl, universally known by its acronym DPPH, is a stable organic free radical.[1] Its stability, a rare trait for a radical, is attributed to the delocalization of the spare electron over the molecule as a whole. This characteristic is pivotal to its primary application: the quantification of antioxidant activity. In its radical form, a solution of DPPH presents a deep violet color, with a strong absorption band around 517 nm.[2][3] When it reacts with an antioxidant, which donates a hydrogen atom, the DPPH is reduced to its non-radical form, 2,2-diphenyl-1-picrylhydrazine. This reduction leads to a color change from violet to a pale yellow, and a corresponding decrease in absorbance.[2][4] This straightforward and measurable change forms the basis of the ubiquitous DPPH antioxidant assay.[2][3]

Physicochemical Properties